Bucillamine

Thiol antioxidant potency Glutathione replenishment Oxidative stress mitigation

Procure Bucillamine for research programs demanding superior thiol-donating capacity—16‑fold greater in vivo potency than N‑acetylcysteine—and disease‑modifying antirheumatic activity driven by the active metabolite SA981. Its dual‑thiol architecture enables intramolecular disulfide formation, preferential B‑cell suppression over T‑cell pathways, and rapid intracellular entry via cysteine transporters. Bucillamine is structurally and mechanistically non‑interchangeable with single‑thiol antioxidants or alternative DMARDs such as D‑penicillamine. Select Bucillamine for preclinical studies of B‑cell‑mediated immunomodulation, ischemia‑reperfusion injury, organ transplantation, or COVID‑19 oxidative stress where maximal antioxidant efficacy per molar dose is essential.

Molecular Formula C7H13NO3S2
Molecular Weight 223.3 g/mol
CAS No. 65002-17-7
Cat. No. B1668017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBucillamine
CAS65002-17-7
Synonyms2-mercapto-2-methylpropanoyl-L-cysteine
bucillamine
N-(2-mercapto-2-methylpropionyl)-L-cysteine
SA 96
SA-96
tiobutarit
Molecular FormulaC7H13NO3S2
Molecular Weight223.3 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC(CS)C(=O)O)S
InChIInChI=1S/C7H13NO3S2/c1-7(2,13)6(11)8-4(3-12)5(9)10/h4,12-13H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m0/s1
InChIKeyVUAFHZCUKUDDBC-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bucillamine (CAS 65002-17-7): Evidence-Based Procurement Guide for a Dual-Thiol Antirheumatic and Antioxidant Agent


Bucillamine (CAS 65002-17-7; molecular formula C7H13NO3S2; molecular weight 223.31 g/mol) is a synthetic cysteine derivative characterized by two donatable thiol groups [1]. It is classified as a disease-modifying antirheumatic drug (DMARD) within the WHO ATC code M01CC02 and is structurally derived from tiopronin . Unlike many thiol-based antioxidants that possess only a single sulfhydryl moiety, Bucillamine's dual-thiol architecture enables intramolecular disulfide formation upon metabolism, yielding the active metabolite SA981, which exhibits immunomodulatory properties distinct from its parent compound [2]. Bucillamine is approved and commercially prescribed for rheumatoid arthritis in Japan and South Korea, where it has been in clinical use for over three decades [3].

Why Bucillamine (CAS 65002-17-7) Cannot Be Substituted with Generic Thiols or In-Class DMARDs: Evidence for Non-Interchangeability


Bucillamine exhibits pharmacological and metabolic properties that preclude simple substitution with other thiol-containing compounds or DMARDs. Unlike N-acetylcysteine (NAC), which possesses only a single thiol group, Bucillamine's two sulfhydryl moieties enable a distinct metabolic fate: rapid intramolecular disulfide formation to produce the active metabolite SA981, which accumulates in synovial fluid and exerts immunomodulatory effects not observed with NAC or single-thiol analogs [1]. Relative to D-penicillamine—its closest structural comparator in the DMARD class—Bucillamine demonstrates divergent cellular targeting, with Bucillamine preferentially suppressing B cell function while D-penicillamine acts primarily on T cells [2]. Furthermore, the pharmacokinetic profile and tissue distribution of Bucillamine are fundamentally shaped by its dual-thiol architecture, conferring a 16-fold greater thiol-donating potency in vivo compared to NAC [3]. These mechanistic and metabolic distinctions establish that Bucillamine is not functionally interchangeable with generic thiol antioxidants or alternative DMARDs in either research or clinical procurement contexts.

Bucillamine (CAS 65002-17-7) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Bucillamine Demonstrates 16-Fold Greater In Vivo Thiol-Donating Potency Relative to N-Acetylcysteine (NAC)

Bucillamine exhibits substantially higher thiol-donating capacity compared to N-acetylcysteine (NAC), the most widely used clinical thiol antioxidant. This differentiation stems from Bucillamine's two donatable thiol groups per molecule, versus NAC's single thiol moiety [1]. The quantitative difference is approximately 16-fold greater potency in vivo [1]. This enhanced potency is attributed to Bucillamine's dual-thiol molecular architecture, which enables more efficient intracellular entry via the cysteine transport pathway and greater capacity to replenish reduced glutathione (GSH) [1].

Thiol antioxidant potency Glutathione replenishment Oxidative stress mitigation Cysteine derivative comparison

Bucillamine Exhibits Superior Improvement in Tender Joint Count, Grip Strength, CRP, and Rheumatoid Factor Titer Versus D-Penicillamine in Randomized Controlled Trial

In a randomized, controlled clinical trial directly comparing Bucillamine (n=24) with D-penicillamine (n=22) in patients with rheumatoid arthritis, Bucillamine demonstrated superiority in multiple quantitative endpoints [1]. Bucillamine was at least as effective as D-penicillamine in improving swollen joint count, tenderness score, morning stiffness, modified health assessment questionnaire, and erythrocyte sedimentation rate (ESR) [1]. Critically, Bucillamine was more effective in improving tender joint count, grip strength, C-reactive protein (CRP), and rheumatoid factor (RF) titer [1]. The frequency of side effects tended to be lower in the Bucillamine group compared to the D-penicillamine group [1].

Rheumatoid arthritis DMARD comparative efficacy Clinical outcomes Bucillamine vs D-penicillamine

Bucillamine Metabolite SA981 Selectively Suppresses Synovial IL-6 and IL-8 Production, a Mechanism Absent in D-Penicillamine

Bucillamine undergoes rapid in vivo metabolism to SA981, an intramolecular disulfide compound formed by binding of its two sulfhydryl groups [1]. This metabolite, which is not produced by D-penicillamine or other single-thiol compounds, accumulates in synovial fluid and exerts significant suppressive effects on interleukin-6 (IL-6) and interleukin-8 (IL-8) production by synovial cells in vitro [1]. These findings demonstrate that Bucillamine's anti-rheumatic effects are mediated via a pharmacological mechanism clearly different from that of D-penicillamine, which does not generate an analogous intramolecular disulfide metabolite [1].

Immunomodulation Cytokine suppression Synovial inflammation Metabolite pharmacology

Bucillamine Preferentially Suppresses B Cell IgM Production Whereas D-Penicillamine Acts Primarily on T Cell IFNγ

In vitro studies comparing Bucillamine's intramolecular disulfide metabolite (BUC-ID) with D-penicillamine (DP) revealed distinct cellular targeting profiles [1]. BUC-ID (0.3 μg/ml) significantly suppressed IgM production induced by SAC plus IL-2 in purified human B cells, whereas DP (3 μg/ml) did not suppress this B cell response [1]. Conversely, DP (3 μg/ml) significantly suppressed IFNγ production by anti-CD3-stimulated CD4+ T cells, whereas BUC-ID did not suppress T cell IFNγ production [1]. These findings indicate that Bucillamine preferentially inhibits B cell function while D-penicillamine preferentially inhibits T cell function [1].

B cell immunomodulation T cell immunomodulation Cellular targeting DMARD mechanism

Bucillamine Reduces Myocardial Infarct Size and Protects Against Ischemia-Reperfusion Injury in Preclinical Models

In an investigator-blinded, rigorous intact dog model consisting of 90 minutes of coronary artery occlusion followed by 48 hours of reperfusion, intravenous Bucillamine administered during the first 3 hours of reperfusion substantially reduced myocardial infarct size [1]. Additionally, livers exposed to 24 hours of cold ischemia were markedly protected by Bucillamine in several transplantation models [1]. Phase I human studies in normal volunteers demonstrated that Bucillamine at intravenous doses up to 25 mg/kg/h for 3 hours elicited no serious toxicity [1]. Pharmacokinetic analyses from these studies concluded that Bucillamine infused at intravenous doses ≥10 mg/kg/h for 3 hours in humans could be expected to be therapeutically effective in myocardial infarction, organ transplantation, and other acute inflammatory syndromes [1].

Ischemia-reperfusion injury Myocardial infarction Organ transplantation Cardioprotection

Bucillamine is Under FDA-Approved Phase 3 Confirmatory Investigation for COVID-19 with Enrollment of 1,000 Patients

Bucillamine is currently the subject of an FDA-approved randomized, double-blind, placebo-controlled confirmatory Phase 3 clinical trial for the treatment of mild-to-moderate COVID-19 [1]. The study will enroll up to 1,000 patients randomized 1:1:1 to receive Bucillamine 100 mg three times daily, Bucillamine 200 mg three times daily, or placebo for up to 14 days [1]. The primary endpoint is the proportion of patients meeting a composite endpoint of hospitalization or death through Day 28 following randomization [1]. This active clinical development program distinguishes Bucillamine from other thiol antioxidants that lack ongoing late-stage clinical investigation for respiratory viral indications [2].

COVID-19 Antiviral adjunct therapy Respiratory viral infection Clinical development

Bucillamine (CAS 65002-17-7): Evidence-Aligned Research and Industrial Application Scenarios for Procurement Decision-Making


Rheumatoid Arthritis Research Requiring Superior Clinical Efficacy and Divergent Immunomodulatory Targeting Relative to D-Penicillamine

For preclinical and clinical research programs in rheumatoid arthritis, Bucillamine offers a procurement advantage over D-penicillamine based on direct head-to-head clinical trial evidence demonstrating superior improvement in tender joint count, grip strength, CRP, and RF titer [1]. Furthermore, Bucillamine's preferential B cell targeting and unique metabolite SA981 with IL-6/IL-8 suppressive activity provide mechanistically distinct endpoints not achievable with D-penicillamine [2]. Procurement of Bucillamine is indicated for studies requiring investigation of B cell-mediated immunomodulation in RA or comparative efficacy assessments against D-penicillamine.

Oxidative Stress and Glutathione Depletion Models Requiring Maximal Thiol-Donating Potency

In experimental models of oxidative stress, ischemia-reperfusion injury, or glutathione depletion, Bucillamine provides a 16-fold greater thiol-donating potency compared to N-acetylcysteine (NAC) in vivo [3]. This potency differential, combined with Bucillamine's rapid intracellular entry via cysteine transport pathways and capacity to reactivate endogenous glutathione defenses [3], makes Bucillamine the preferred procurement choice when maximal antioxidant efficacy per molar dose is required. Research protocols investigating myocardial infarction, cardiac surgery, or organ transplantation should prioritize Bucillamine over NAC based on preclinical cardioprotective and organ-preservation evidence [3].

B Cell Immunology and Autoimmunity Studies Requiring Selective Lymphocyte Subset Modulation

Investigators studying differential immunomodulation of B cell versus T cell compartments should procure Bucillamine based on in vitro evidence demonstrating its preferential suppression of B cell IgM production, in contrast to D-penicillamine's preferential suppression of T cell IFNγ production [2]. This divergent cellular targeting profile supports Bucillamine's selection for experiments designed to dissect B cell-dependent autoimmune mechanisms, evaluate B cell-directed therapeutic strategies, or compare the immunological effects of dual-thiol versus single-thiol DMARDs [2].

COVID-19 and Respiratory Viral Infection Research Programs

Research programs investigating thiol-based interventions for COVID-19 or other respiratory viral infections should consider Bucillamine procurement given its active advancement to an FDA-approved confirmatory Phase 3 clinical trial evaluating hospitalization and mortality endpoints in up to 1,000 patients with mild-to-moderate COVID-19 [4]. The scientific rationale linking Bucillamine's dual-thiol glutathione-enhancing activity to attenuation of pulmonary epithelial oxidative damage provides a mechanistic foundation for its investigation in respiratory viral contexts [4]. Procurement supports both preclinical studies and potential clinical trial applications where regulatory-grade material is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bucillamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.